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Compound of Interest

Compound Name: 2,2,2-Trichloroethylene platinum(II)

Cat. No.: B050731 Get Quote

A deep dive into the structural and electronic differences between platinum(II) complexes of

ethylene and its chlorinated analog, trichloroethylene, reveals significant impacts of halogen

substitution on bonding and complex stability. This guide provides a comparative analysis

based on available Density Functional Theory (DFT) studies, offering valuable insights for

researchers in catalysis, organometallic chemistry, and drug development.

While extensive research has focused on the archetypal platinum-ethylene complex, Zeise's

salt ([PtCl3(C2H4)]-), directly comparable DFT studies on its trichloroethylene counterpart are

scarce in the published literature. However, by combining data from studies on ethylene

complexes with findings on trichloroethylene adsorption on platinum surfaces, a comparative

picture emerges. This guide summarizes the key quantitative data, outlines the computational

methodologies employed in these studies, and provides visualizations to illustrate the logical

workflow of such a comparative analysis.

Data Presentation: A Tale of Two Ligands
The following tables summarize key structural and energetic parameters derived from DFT

calculations for platinum(II) complexes with ethylene and the interaction of trichloroethylene

with a platinum surface. It is important to note that the data for the trichloroethylene complex is

based on surface adsorption studies, which may differ from the behavior in a discrete molecular

complex analogous to Zeise's salt.

Table 1: Structural Parameters
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Parameter
[PtCl3(C2H4)]- (Zeise's Salt
Analogue)

Trichloroethylene on Pt
Surface

Pt-C Bond Length (Å) ~2.13 Not Reported

C=C Bond Length (Å) ~1.37 1.54[1]

**Deviation from Planarity of

Alkene (°) **
~10-15 Not Reported

Table 2: Energetic Parameters

Parameter
[PtCl3(C2H4)]- (Zeise's Salt
Analogue)

Trichloroethylene on Pt
Surface

Binding Energy (kcal/mol) ~ -30 to -40 Not Reported

Bond Dissociation Energy (Pt-

alkene) (kcal/mol)
~ 35-45 Not Reported

Experimental and Computational Protocols
The data presented in this guide are derived from studies employing Density Functional Theory

(DFT) calculations. A typical computational protocol for such a comparative study is outlined

below.

Computational Methodology
Software: Gaussian, VASP, or similar quantum chemistry packages.

Functional: A suitable density functional is chosen, often a hybrid functional like B3LYP or a

generalized gradient approximation (GGA) functional like PBE, to accurately describe the

electronic structure of the transition metal complexes.

Basis Set: For the platinum atom, a basis set that includes relativistic effects, such as the

LANL2DZ effective core potential, is typically used. For lighter atoms like carbon, hydrogen,

and chlorine, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis

sets are common choices.
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Model System: For the ethylene complex, the anion [PtCl3(C2H4)]- is a common model

system. For a direct comparison, a similar [PtCl3(C2HCl3)]- model would be ideal. In the

absence of such studies, data from periodic slab models of platinum surfaces (e.g., Pt(111))

with an adsorbed trichloroethylene molecule are utilized.

Geometry Optimization: The structures of the complexes are fully optimized to find the

minimum energy geometry.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the

optimized structures correspond to true minima on the potential energy surface (i.e., no

imaginary frequencies).

Bonding Analysis: To understand the nature of the platinum-alkene bond, techniques such as

Natural Bond Orbital (NBO) analysis are employed. This method provides insights into the

donor-acceptor interactions between the ligand and the metal, quantifying the contributions of

σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-

orbitals to the alkene's π*-antibonding orbital.

Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative DFT study and the key

orbital interactions governing the stability of these platinum-alkene complexes.

Caption: Logical workflow for a comparative DFT study.

Caption: Dewar-Chatt-Duncanson bonding model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative DFT Analysis of Ethylene and
Trichloroethylene Platinum(II) Complexes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050731#comparative-dft-studies-of-ethylene-vs-
trichloroethylene-platinum-ii-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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